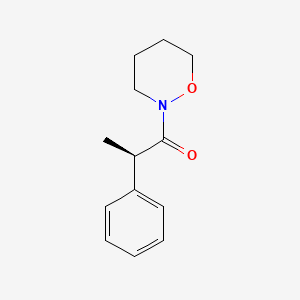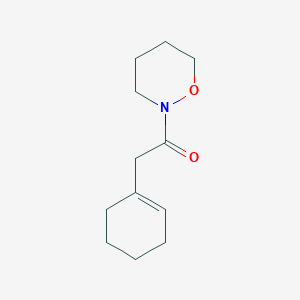![molecular formula C15H21N3O2S2 B6624032 N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide, commonly known as DMTS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTS is a sulfonamide derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
DMTS has been studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, DMTS has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer treatment. In inflammatory disorders, DMTS has been shown to reduce inflammation and oxidative stress, suggesting its potential use as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of DMTS is not fully understood, but it is believed to act through multiple pathways. DMTS has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. DMTS has also been shown to induce apoptosis through the activation of caspases, which are involved in programmed cell death.
Biochemical and Physiological Effects
DMTS has been shown to have various biochemical and physiological effects. In cancer research, DMTS has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In inflammatory disorders, DMTS has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMTS has several advantages for lab experiments, including its ability to inhibit the growth of tumor cells and reduce inflammation. However, there are also limitations to using DMTS in lab experiments. DMTS has low solubility in water, which can limit its use in certain experiments. Additionally, DMTS has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
Future research on DMTS should focus on its potential therapeutic applications in cancer and inflammatory disorders. Further studies are needed to fully understand the mechanism of action of DMTS and its effects on various cell types. Additionally, research should focus on developing more efficient synthesis methods for DMTS and improving its solubility in water. Overall, DMTS has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
DMTS can be synthesized through a multistep process, starting with the reaction of 2-propan-2-yl-1,3-thiazole-5-carbaldehyde with N,N-dimethylformamide dimethyl acetal. The resulting intermediate is then reacted with 3-aminobenzenesulfonamide to yield DMTS. The synthesis of DMTS has been optimized to increase yield and purity, making it a viable compound for scientific research.
Propriétés
IUPAC Name |
N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-11(2)15-17-10-13(21-15)9-16-12-6-5-7-14(8-12)22(19,20)18(3)4/h5-8,10-11,16H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFIMHZCEVNFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CNC2=CC(=CC=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B6623951.png)
![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![2-cyclopropyl-N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B6623970.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
![2-(2-Ethylphenyl)-1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6623978.png)
![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)
![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)


![3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide](/img/structure/B6624018.png)
![2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B6624024.png)
![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylpyridin-3-yl)methyl]propan-2-amine](/img/structure/B6624044.png)
![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)